Introduction: The Oxetane Scaffold in Modern Chemistry
Introduction: The Oxetane Scaffold in Modern Chemistry
An In-depth Technical Guide to the Basic Properties of 3-Methylamino-3-hydroxymethyloxetane
Disclaimer: Direct experimental data for 3-Methylamino-3-hydroxymethyloxetane is not extensively available in peer-reviewed literature. This guide has been constructed by synthesizing information from structurally analogous compounds and established principles of organic chemistry to provide a comprehensive theoretical profile for research and development purposes.
The oxetane ring, a four-membered saturated heterocycle containing one oxygen atom, has emerged from relative obscurity to become a highly valued structural motif in medicinal chemistry and materials science.[1] Initially perceived as synthetically challenging and potentially unstable due to significant ring strain (approximately 106 kJ·mol⁻¹), the oxetane core is now recognized for its unique ability to favorably modulate the physicochemical properties of parent molecules.[1]
In drug discovery, the incorporation of an oxetane, particularly a 3,3-disubstituted variant, is often employed as a strategic replacement for the ubiquitous gem-dimethyl group. This substitution can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity without introducing excessive molecular weight.[1] The oxetane's oxygen atom acts as a strong hydrogen bond acceptor, further enhancing its utility as a pharmacophoric element.[2]
This guide focuses on the specific, albeit lesser-known, molecule 3-Methylamino-3-hydroxymethyloxetane . By dissecting its constituent parts—the stable 3,3-disubstituted oxetane core, a secondary amine, and a primary alcohol—we can construct a robust profile of its expected properties and reactivity. This molecule stands as a trifunctional scaffold, presenting multiple handles for chemical modification and diverse points of interaction with biological targets, making it a compelling, albeit theoretical, building block for researchers in drug development.
Molecular Structure and Core Physicochemical Properties
The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. The combination of a basic amine, a polar alcohol, and a strained ether within a compact framework defines the unique profile of 3-Methylamino-3-hydroxymethyloxetane.
Chemical Structure and Identifiers
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IUPAC Name: (3-(Methylamino)oxetan-3-yl)methanol
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CAS Number: 1416323-17-5
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Molecular Formula: C₅H₁₁NO₂
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Molecular Weight: 117.15 g/mol
Caption: 2D Chemical Structure of 3-Methylamino-3-hydroxymethyloxetane.
Predicted Physicochemical Data
The following properties are estimated based on the analysis of the molecule's functional groups and data from analogous structures.
| Property | Predicted Value | Rationale & Commentary |
| pKa₁ (Amine) | 9.0 - 10.5 | The secondary amine is expected to be basic. The pKa of protonated cyclic amines typically falls in this range.[3][4] The electron-withdrawing effect of the oxetane oxygen and the adjacent alcohol may slightly decrease basicity compared to a simple alkyl-substituted amine. |
| pKa₂ (Alcohol) | 16 - 18 | The primary alcohol is a very weak acid. This value is typical for primary alcohols, which are generally slightly more acidic than tertiary alcohols.[5][6][7] |
| cLogP | -0.5 to -1.5 | The presence of two polar, hydrogen-bonding groups (NH and OH) is expected to confer significant hydrophilicity, resulting in a negative calculated LogP value. For comparison, the related 3-Methyl-3-oxetanemethanol has a reported XLogP3 of -0.2.[8] |
| Aqueous Solubility | High | With two hydrogen bond donors (NH, OH) and three acceptors (N, OH, oxetane O), the molecule is predicted to be highly soluble in water and other polar protic solvents. |
| Hydrogen Bonding | Donors: 2, Acceptors: 3 | The molecule can participate extensively in hydrogen bonding, which is critical for its solubility and potential interactions with biological macromolecules. Intramolecular H-bonding between the amine and alcohol is possible.[9] |
Proposed Synthetic Pathway
While the specific synthesis of 3-Methylamino-3-hydroxymethyloxetane is not documented, a plausible and robust route can be designed based on established methods for preparing 3,3-disubstituted oxetanes.[1][10][11] The most common strategy involves the intramolecular Williamson etherification of a suitably functionalized 1,3-diol precursor.
A logical starting point is diethyl malonate. The proposed sequence involves:
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Alkylation: Introduction of a protected hydroxymethyl group.
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Amination: Introduction of a protected methylamino group.
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Reduction: Conversion of the diester to the critical 1,3-diol.
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Cyclization: Formation of the oxetane ring.
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Deprotection: Removal of protecting groups to yield the final product.
Caption: Proposed multi-step synthesis of the target compound.
Detailed Hypothetical Protocol
Objective: To synthesize (3-(Methylamino)oxetan-3-yl)methanol.
Step 1: Synthesis of Diethyl 2-((tert-butoxycarbonyl)(methyl)amino)malonate
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To a stirred solution of diethyl 2-(methylamino)malonate in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
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Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates complete consumption of the starting material.
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Quench the reaction with saturated aqueous ammonium chloride solution and extract the aqueous layer with DCM.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography to yield the Boc-protected aminomalonate. Causality: The Boc group is a robust protecting group for the amine, preventing it from interfering with subsequent alkylation and reduction steps. It is stable to the basic conditions of the next step and the reducing conditions of the LiAlH₄ step.
Step 2: Synthesis of Diethyl 2-((tert-butoxycarbonyl)(methyl)amino)-2-(hydroxymethyl)malonate
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To a solution of the product from Step 1 in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture for 30 minutes at 0 °C.
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Add paraformaldehyde and stir at room temperature for 24 hours.
-
Carefully quench the reaction by adding water, followed by extraction with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify via column chromatography to obtain the hydroxymethylated intermediate.
Step 3: Synthesis of 2-((tert-butoxycarbonyl)(methyl)amino)-2-(hydroxymethyl)propane-1,3-diol
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Prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0 °C under nitrogen.
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Slowly add a solution of the diester from Step 2 in THF to the LiAlH₄ suspension.
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After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.
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Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts through a pad of Celite, washing thoroughly with THF and ethyl acetate.
-
Concentrate the filtrate to yield the crude 1,3-diol, which can often be used in the next step without further purification. Causality: LiAlH₄ is a powerful reducing agent required to reduce both ester functionalities to primary alcohols, forming the key 1,3-diol structure necessary for cyclization.
Step 4: Synthesis of tert-butyl ((3-(hydroxymethyl)oxetan-3-yl)methyl)(methyl)carbamate
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Dissolve the 1,3-diol from Step 3 in pyridine or DCM with triethylamine at 0 °C.
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Slowly add p-toluenesulfonyl chloride (TsCl) and stir the reaction for 12 hours, allowing it to warm to room temperature.
-
Work up the reaction to isolate the intermediate monotosylate.
-
Dissolve the crude monotosylate in anhydrous THF at 0 °C and add NaH portion-wise.
-
Heat the mixture to reflux for 2-4 hours to drive the intramolecular Williamson etherification.[1]
-
Cool, quench, and extract the product. Purify by column chromatography. Causality: Tosylation activates one of the primary alcohols, converting it into a good leaving group. The remaining alcohol can then be deprotonated by a strong base (NaH) to act as an intramolecular nucleophile, displacing the tosylate to form the strained oxetane ring.
Step 5: Synthesis of (3-(Methylamino)oxetan-3-yl)methanol
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Dissolve the Boc-protected oxetane from Step 4 in a solution of hydrochloric acid in 1,4-dioxane or trifluoroacetic acid (TFA) in DCM.
-
Stir at room temperature for 1-2 hours until deprotection is complete.
-
Concentrate the solvent under reduced pressure. If HCl was used, the hydrochloride salt is obtained.
-
To obtain the free base, dissolve the salt in water and basify to pH > 10 with NaOH or K₂CO₃, followed by extraction with an appropriate organic solvent (e.g., a mixture of DCM and isopropanol).
-
Dry and concentrate the organic layers to yield the final product.
Chemical Reactivity and Stability
The reactivity of 3-Methylamino-3-hydroxymethyloxetane is governed by the interplay between its three functional groups.
Oxetane Ring Stability and Reactivity
The oxetane ring is susceptible to ring-opening reactions, particularly under acidic conditions, which relieve its inherent ring strain.[12] However, 3,3-disubstituted oxetanes generally exhibit greater stability compared to other substitution patterns.[13] The presence of the internal amine nucleophile could potentially facilitate an intramolecular ring-opening under acidic catalysis, leading to the formation of a substituted azetidine-3-ol. Cationic ring-opening polymerization, a characteristic reaction of hydroxymethyloxetanes, is also a potential pathway under strongly acidic or Lewis acidic conditions.[14][15]
Reactions of the Amino Group
The secondary amine is a nucleophilic and basic center. It will readily react with acids to form ammonium salts, a common strategy for improving the crystallinity and handling of amine-containing compounds. It is also susceptible to standard amine derivatizations:
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
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Alkylation: Reaction with alkyl halides, although over-alkylation to the quaternary ammonium salt is a risk.
-
Reductive Amination: Can act as the amine component in reactions with aldehydes or ketones.
Reactions of the Hydroxymethyl Group
The primary alcohol can undergo a range of classical alcohol transformations:
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Oxidation: Can be oxidized to the corresponding aldehyde using mild reagents (e.g., Dess-Martin periodinane) or to the carboxylic acid with stronger oxidants (e.g., Jones reagent).[16]
-
Esterification: Reaction with carboxylic acids (Fischer esterification) or acyl chlorides to form esters.
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Etherification: Deprotonation with a strong base followed by reaction with an alkyl halide (Williamson ether synthesis) to form ethers.[16]
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Halogenation: Conversion to an alkyl halide using reagents like SOCl₂ or PBr₃.
Applications in Drug Discovery and Medicinal Chemistry
The unique combination of structural features in 3-Methylamino-3-hydroxymethyloxetane makes it an attractive scaffold for drug design.
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Improved Pharmacokinetics: As a bioisostere for a gem-dimethyl or carbonyl group, the 3,3-disubstituted oxetane core can block metabolic oxidation at that position.[1] The addition of the amine and alcohol groups drastically reduces lipophilicity, which is expected to improve aqueous solubility and reduce off-target toxicity associated with highly lipophilic compounds.
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Scaffold for Library Synthesis: The molecule possesses three distinct points for diversification. The amine and alcohol can be functionalized using a vast array of standard synthetic transformations, allowing for the rapid generation of a library of analogues to explore structure-activity relationships (SAR).
-
Versatile Pharmacophore: The scaffold presents a rich array of hydrogen bond donors and acceptors in a rigid, three-dimensional arrangement. This makes it an excellent candidate for binding to protein targets such as kinases, proteases, and GPCRs, where directed hydrogen bonds are critical for affinity and selectivity. The 3-aminooxetane substructure itself has been identified as a valuable motif in its own right, driving significant synthetic innovation.[13][17]
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